Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a fluorinated pyrimidinyl group, and an ethyl ester group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrimidinyl ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidinyl group, in particular, can influence the compound's binding affinity and selectivity towards certain enzymes or receptors.
Comparison with Similar Compounds
Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate: is structurally similar to other fluorinated pyrimidinyl compounds, such as 4-chloro-6-ethyl-5-fluoropyrimidine and 6-ethyl-5-fluoropyrimidin-4-ol .
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups, which allows for a wider range of chemical reactions and applications. Its pyrrolidine ring, in particular, provides unique chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3/c1-3-10-11(14)12(16-8-15-10)20-9-5-6-17(7-9)13(18)19-4-2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOJBICOZSZEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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